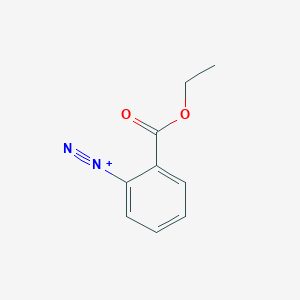

Benzenediazonium, 2-(ethoxycarbonyl)-

Description

Significance of Aryldiazonium Salts as Versatile Synthetic Intermediates

Aryldiazonium salts, with the general formula ArN₂⁺X⁻, are characterized by the presence of a diazonium group (-N₂⁺) attached to an aryl group. The exceptional utility of these salts stems primarily from the fact that the diazonium group is an excellent leaving group, readily displaced by a variety of nucleophiles with the liberation of nitrogen gas (N₂), a thermodynamically very stable molecule. chemguide.co.uklibretexts.orglibretexts.org This property allows for the introduction of a wide range of substituents onto an aromatic ring that are often difficult to install through direct substitution methods.

The synthetic transformations enabled by aryldiazonium salts are numerous and include:

Sandmeyer Reaction: The replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts as catalysts. organic-chemistry.org

Schiemann Reaction: The introduction of a fluorine atom onto the aromatic ring by thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

Gattermann Reaction: A variation of the Sandmeyer reaction using copper powder and the corresponding acid to introduce halogens.

Replacement by an Iodide: The facile substitution of the diazonium group with iodine by treatment with an iodide salt, typically potassium iodide. libretexts.org

Replacement by a Hydroxyl Group: The synthesis of phenols by warming an aqueous solution of the diazonium salt. chemguide.co.uklibretexts.orglibretexts.org

Replacement by a Hydrogen Atom (Deamination): The removal of an amino group from an aromatic ring by diazotization followed by reduction, often with hypophosphorous acid.

Azo Coupling: The reaction of aryldiazonium salts with electron-rich aromatic compounds (such as phenols and anilines) to form azo compounds, which are widely used as dyes and pigments. chemguide.co.uklibretexts.orgnih.govscienceinfo.com

These reactions highlight the pivotal role of aryldiazonium salts in diversifying the functionalization of aromatic systems, making them a cornerstone of synthetic organic chemistry. organic-chemistry.org

Contextualizing Benzenediazonium (B1195382), 2-(ethoxycarbonyl)- within the Arenediazonium Chemical Class

Benzenediazonium, 2-(ethoxycarbonyl)- belongs to the arenediazonium chemical class. Its structure consists of a benzene (B151609) ring substituted with a diazonium group at the 1-position and an ethoxycarbonyl group (-COOCH₂CH₃) at the 2-position. The precursor for the synthesis of this specific diazonium salt is ethyl 2-aminobenzoate (B8764639), also known as ethyl anthranilate. nih.gov

The general method for the synthesis of aryldiazonium salts, known as diazotization, involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). libretexts.orgorganic-chemistry.org

For Benzenediazonium, 2-(ethoxycarbonyl)-, the synthesis would proceed as follows:

| Reactant | Reagents | Product |

| Ethyl 2-aminobenzoate | NaNO₂, HCl (aq) | Benzenediazonium, 2-(ethoxycarbonyl)- chloride |

| 0-5 °C |

The presence of the ethoxycarbonyl group at the ortho position to the diazonium group can influence the reactivity and stability of the molecule compared to the parent benzenediazonium salt. The electron-withdrawing nature of the ester group can affect the electrophilicity of the diazonium ion and potentially participate in intramolecular reactions.

A closely related and well-studied compound is benzenediazonium-2-carboxylate, which is formed from the diazotization of anthranilic acid. chemsrc.comresearchgate.net This zwitterionic species is a key precursor for the generation of benzyne (B1209423), a highly reactive intermediate used in various cycloaddition and nucleophilic addition reactions. chempedia.info It is plausible that Benzenediazonium, 2-(ethoxycarbonyl)- could also serve as a precursor to benzyne upon thermal or photochemical decomposition, with the loss of nitrogen gas and ethyl formate.

The reactions of Benzenediazonium, 2-(ethoxycarbonyl)- are expected to be characteristic of other aryldiazonium salts. It should readily undergo the typical replacement reactions, allowing for the synthesis of a variety of ortho-substituted ethyl benzoates. For instance, treatment with copper(I) chloride would yield ethyl 2-chlorobenzoate, and reaction with potassium iodide would produce ethyl 2-iodobenzoate. Furthermore, it would be expected to participate in azo coupling reactions with activated aromatic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20971-58-8 |

|---|---|

Molecular Formula |

C9H9N2O2+ |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

2-ethoxycarbonylbenzenediazonium |

InChI |

InChI=1S/C9H9N2O2/c1-2-13-9(12)7-5-3-4-6-8(7)11-10/h3-6H,2H2,1H3/q+1 |

InChI Key |

KSVDVLPGODYQHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1[N+]#N |

Origin of Product |

United States |

Synthesis Methodologies for Benzenediazonium, 2 Ethoxycarbonyl

Classical Diazotization Protocols for Ortho-Substituted Anilines

The conversion of primary aromatic amines into diazonium salts is a fundamental reaction in organic chemistry known as diazotization. researchgate.net This process typically involves the reaction of the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lkouniv.ac.in

The reaction with an ortho-substituted aniline (B41778) like ethyl anthranilate requires careful control of reaction conditions, primarily temperature. The diazotization is highly exothermic, and the resulting diazonium salt is often thermally unstable. Therefore, the reaction is typically carried out at low temperatures, usually between 0 and 5 °C, in an ice bath to prevent the decomposition of the product. youtube.comyoutube.com

The general mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of ethyl anthranilate then attacks the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to form the stable benzenediazonium (B1195382) cation. lkouniv.ac.in The presence of the ortho-ethoxycarbonyl group can influence the reactivity of the amino group, but the fundamental procedure remains the same as for other anilines. lkouniv.ac.in An excess of the mineral acid is used to maintain a low pH, which is crucial for the formation of the active diazotizing agent and to prevent unwanted side reactions, such as the coupling of the newly formed diazonium salt with the unreacted parent amine. orgsyn.org

Table 1: Typical Conditions for Classical Diazotization of Ethyl Anthranilate

| Parameter | Condition | Purpose |

|---|---|---|

| Amine Precursor | Ethyl 2-aminobenzoate (B8764639) | The starting material containing the primary aromatic amine group. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid when reacted with a strong acid. |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Reacts with NaNO₂ to generate nitrous acid in situ and maintains a low pH. organic-chemistry.org |

| Temperature | 0–5 °C | To control the exothermic reaction and ensure the stability of the diazonium salt. youtube.com |

| Solvent | Water/Acid Mixture | Dissolves the amine salt and reagents. |

Precursor Design and Preparation Strategies

The primary precursor for the synthesis of Benzenediazonium, 2-(ethoxycarbonyl)- is ethyl 2-aminobenzoate (ethyl anthranilate). nih.gov The availability and purity of this precursor are critical for the successful synthesis of the target diazonium salt. There are two main strategies for the preparation of ethyl anthranilate.

The first common method is the direct esterification of anthranilic acid (2-aminobenzoic acid). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess ethanol. The mixture is heated to drive the equilibrium towards the formation of the ethyl ester and water. This method is a straightforward application of Fischer esterification to an amino acid.

A second major route involves the reduction of ethyl 2-nitrobenzoate (B253500). The starting nitro compound is readily available and can be reduced to the corresponding amine under various conditions. A convenient and widely used laboratory method is catalytic hydrogenation, where ethyl 2-nitrobenzoate is treated with hydrogen gas in the presence of a metal catalyst, such as platinum oxide, in an alcohol solvent. orgsyn.orglookchem.com This method is often high-yielding and produces a clean product. lookchem.com Other reducing agents, such as tin and hydrochloric acid, can also be employed. orgsyn.org

Table 2: Comparison of Preparation Methods for Ethyl 2-aminobenzoate

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Fischer Esterification | Anthranilic Acid | Ethanol, Sulfuric Acid (catalyst) | Utilizes a readily available amino acid. |

| Nitro Group Reduction | Ethyl 2-nitrobenzoate | H₂, Platinum Oxide catalyst OR Tin, HCl | Often provides high yields and purity. orgsyn.orglookchem.com |

Strategies for In Situ Generation and Utilization

One common method for in situ generation in organic solvents involves the use of alkyl nitrites, such as isoamyl nitrite or tert-butyl nitrite, as the diazotizing agent. researchgate.netorgsyn.org In this protocol, the precursor, ethyl anthranilate, is dissolved in an appropriate organic solvent (e.g., tetrahydrofuran (B95107), acetonitrile), and the alkyl nitrite is added. orgsyn.org This method avoids the strongly acidic aqueous conditions of the classical protocol and is particularly useful when the subsequent reaction requires anhydrous conditions. The diazotization of anthranilic acid using isoamyl nitrite in tetrahydrofuran to generate the related benzenediazonium-2-carboxylate is a well-documented example of this approach. orgsyn.org

Furthermore, modern flow chemistry techniques offer a powerful platform for the in situ generation and immediate consumption of reactive intermediates like diazonium salts. mdpi.com In a flow setup, streams of the amine precursor and the diazotizing agent (e.g., aqueous sodium nitrite and acid) are mixed in a reactor coil. The precise control over temperature, pressure, and residence time allows for the rapid and safe generation of the diazonium salt, which can then be immediately mixed with a stream of a coupling partner or reagent for the next reaction step. beilstein-journals.orgresearchgate.net This continuous processing minimizes the accumulation of the unstable diazonium species, thereby enhancing safety and often improving reaction yields and selectivity. mdpi.com

Table 3: Reagents for In Situ Generation of Benzenediazonium, 2-(ethoxycarbonyl)-

| Method | Diazotizing Agent | Solvent | Key Features |

|---|---|---|---|

| Classical Aqueous | NaNO₂ / Strong Acid | Water | Standard method, often adapted for flow synthesis. mdpi.com |

| Anhydrous Organic | Isoamyl Nitrite or tert-Butyl Nitrite | Acetonitrile, THF, etc. | Avoids strong aqueous acid; suitable for anhydrous follow-up reactions. researchgate.netorgsyn.org |

Reactivity and Mechanistic Investigations of Benzenediazonium, 2 Ethoxycarbonyl

Generation and Reactivity of Aryl Radicals

Aryl radicals are pivotal intermediates in the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov Benzenediazonium (B1195382), 2-(ethoxycarbonyl)- is an effective precursor for the 2-(ethoxycarbonyl)phenyl radical, owing to the low reduction potential of diazonium salts and the facile extrusion of dinitrogen gas. rsc.org Modern methods for generating these radicals, such as photoinduced and electrochemical techniques, offer mild and efficient alternatives to classical methods that often require harsh conditions or stoichiometric reagents. rsc.orgnih.govrsc.org

Photoinduced Aryl Radical Formation and Transformations

The generation of aryl radicals from diazonium salts can be efficiently achieved through photoinduced processes. nih.govurfu.ru These methods, including photoredox catalysis and the formation of electron donor-acceptor (EDA) complexes, utilize visible light to initiate a single-electron transfer (SET) to the diazonium salt. nih.govrsc.org This SET event leads to the formation of the aryl radical and the release of stable dinitrogen gas. rsc.org

For instance, photoredox catalysts like eosin (B541160) Y or ruthenium complexes, upon photoexcitation, can reduce the diazonium salt, initiating the radical formation. rsc.orgnih.gov The resulting 2-(ethoxycarbonyl)phenyl radical is electrophilic in nature and can participate in various transformations. nih.gov One significant application is the arylation of electron-rich systems, such as heteroarenes. nih.gov In these reactions, the generated aryl radical adds to the heteroarene, and the resulting radical intermediate is then oxidized to complete the C-C bond formation, often propagated by another molecule of the diazonium salt in a chain reaction. nih.gov

The efficiency of these photoinduced reactions can be influenced by the substituents on the diazonium salt. Electron-withdrawing groups, such as the ethoxycarbonyl group, generally lead to good-to-excellent yields in arylation reactions. rsc.orgnih.gov

Table 1: Examples of Photoinduced Aryl Radical Transformations

| Catalyst System | Substrate | Product Type | Mechanistic Feature |

|---|---|---|---|

| Eosin Y / Green Light | Heteroarenes (e.g., furan) | Arylated Heteroarenes | Oxidative quenching cycle |

| Ru(bpy)₃²⁺ / Visible Light | Alkenes | Arylated Alkenes (Meerwein Arylation) | Photo-catalyzed SET |

Electrochemical Generation of Aryl Radicals

Electrochemistry provides a powerful and controlled method for generating aryl radicals from diazonium salts. researchgate.net The electrochemical reduction of benzenediazonium, 2-(ethoxycarbonyl)- at a cathode surface initiates the formation of the 2-(ethoxycarbonyl)phenyl radical through a single-electron transfer, followed by the loss of N₂. nih.govacs.orgscispace.com This technique allows for the selective generation of radicals under mild conditions without the need for chemical reductants. researchgate.net

The generated aryl radicals can then react with a variety of substrates. rsc.org An important application is the covalent modification of surfaces, where the electrochemical reduction of diazonium salts on carbon electrodes leads to the firm attachment of the corresponding aryl groups. acs.orgscispace.com This method has been used to functionalize materials like glassy carbon and graphite. acs.org

Furthermore, electrochemically generated aryl radicals can be employed in synthesis for C-C and C-heteroatom bond formation. researchgate.net For example, the electrochemical version of the Sandmeyer reaction allows for the synthesis of a wide range of aryl halides. nih.gov Similarly, the arylation of electron-deficient arenes and heteroarenes can be achieved, with the reaction tolerating various functional groups on both the diazonium salt and the aromatic substrate. rsc.org

Table 2: Electrochemical Aryl Radical Applications

| Application | Electrode Material | Key Transformation | Reference |

|---|---|---|---|

| Surface Modification | Glassy Carbon, Graphite | Covalent attachment of aryl layers | acs.orgscispace.com |

| Sandmeyer Reaction | Platinum | Aryl Halide Synthesis | nih.gov |

Aryne Chemistry and Intermediates

Ortho-substituted diazonium species, particularly those with a carboxylate or related group, are well-known precursors to benzynes. wikipedia.org Benzyne (B1209423), a highly reactive intermediate, is a strained alkyne that readily undergoes various reactions. wikipedia.org

Formation of Benzyne from Ortho-Substituted Diazonium Species

Benzenediazonium, 2-(ethoxycarbonyl)-, upon conversion to its corresponding zwitterion, benzenediazonium-2-carboxylate, serves as a convenient precursor to benzyne. wikipedia.org The thermal decomposition of this neutral diazonium salt in an aprotic solvent leads to the concerted loss of dinitrogen (N₂) and carbon dioxide (CO₂) to generate the benzyne intermediate. semanticscholar.orgresearchgate.net This method is a common and effective way to produce benzynes under relatively mild conditions, avoiding the need for strong bases or high temperatures required in other methods like dehydrohalogenation. wikipedia.orglibretexts.orglibretexts.org

The formation of benzyne from benzenediazonium-2-carboxylate is favored in halogenated solvents. researchgate.net While the zwitterionic precursor itself can be explosive, its in situ generation from anthranilic acid (the amino-analogue of the title compound's acid form) followed by diazotization is a widely used laboratory procedure. wikipedia.orgsemanticscholar.org

Intermolecular and Intramolecular Trapping Reactions of Arynes

Due to its high reactivity, benzyne must be generated in the presence of a trapping agent to prevent its rapid dimerization to biphenylene (B1199973) or trimerization to triphenylene. wikipedia.org The electrophilic character of the strained triple bond makes benzyne an excellent dienophile and electrophile for various trapping reactions. wikipedia.orgnih.gov

Intermolecular Trapping: Benzyne readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. wikipedia.org For example, when generated in the presence of furan (B31954), the resulting adduct is 1,4-dihydronaphthalene-1,4-endoxide. semanticscholar.orgresearchgate.net Similarly, reaction with anthracene (B1667546) yields triptycene. wikipedia.org

Intramolecular Trapping: If the benzyne precursor contains a suitably positioned nucleophile or diene, an intramolecular trapping reaction can occur. nih.govnih.gov These reactions are highly efficient for constructing complex polycyclic systems. For instance, a tethered diene, enyne, or arenyne can undergo an intramolecular [4+2] cycloaddition with the benzyne intermediate. nih.gov Even weak nucleophiles, such as a carbonyl oxygen atom from a pendant ester group, can intramolecularly attack the benzyne. This initiates a cascade reaction, leading to the formation of diverse heterocyclic structures after quenching by a proton source. nih.gov

Recent studies have also explored the trapping of arynes by radical species. The stable radical TEMPO can add to benzyne, generating an aryl radical which can then undergo further intramolecular reactions like cyclization or hydrogen atom transfer before being trapped by a second TEMPO molecule. nih.govresearchgate.net

Table 3: Representative Benzyne Trapping Reactions

| Reaction Type | Trapping Agent | Product Class |

|---|---|---|

| Intermolecular [4+2] Cycloaddition | Furan | Bicyclic adducts |

| Intermolecular [4+2] Cycloaddition | Anthracene | Triptycenes |

| Intramolecular [4+2] Cycloaddition | Tethered diene/enyne | Polycyclic aromatic compounds |

| Intramolecular Nucleophilic Attack | Pendant ester group | Fused heterocyclic systems |

Electrophilic Reactivity: Coupling and Substitution Reactions

The diazonium group (-N₂⁺) is an excellent leaving group, making the aryl diazonium salt a versatile substrate for various substitution reactions where the diazonium moiety is replaced by another group. libretexts.org Additionally, the diazonium ion can act as an electrophile in coupling reactions with activated aromatic rings. libretexts.orgyoutube.com

Substitution Reactions: A wide array of functional groups can be introduced onto the aromatic ring by replacing the diazonium group. These transformations significantly expand the synthetic utility of aromatic amines, from which diazonium salts are derived. libretexts.org

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, and cyano groups, respectively. libretexts.orgmasterorganicchemistry.com The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway. lumenlearning.com

Schiemann Reaction: Fluorination is achieved by converting the diazonium salt to its tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. libretexts.orgmasterorganicchemistry.com

Iodination: Aryl iodides are readily formed by treating the diazonium salt solution with potassium iodide. libretexts.org

Hydroxylation: Heating the aqueous acidic solution of the diazonium salt results in its replacement by a hydroxyl group, forming a phenol (B47542). lumenlearning.comlibretexts.org

Coupling Reactions (Azo Coupling): Benzenediazonium, 2-(ethoxycarbonyl)- can act as a weak electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as diazo coupling. youtube.comyoutube.com This electrophilic aromatic substitution reaction results in the formation of azo compounds, which contain the -N=N- linkage and are often highly colored. libretexts.orglibretexts.org The reaction is typically performed in cold conditions, and the coupling occurs preferentially at the para position of the activated ring, provided it is sterically accessible. libretexts.orgyoutube.com The electron-withdrawing ethoxycarbonyl group on the diazonium salt enhances its electrophilicity, facilitating the coupling reaction.

Table 4: Common Reactions of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Iodination | KI | -I |

| Hydroxylation | H₂O, H⁺, heat | -OH |

Azo Coupling Reactions with Electron-Rich Nucleophiles

Azo coupling is a cornerstone reaction of aryldiazonium salts, including Benzenediazonium, 2-(ethoxycarbonyl)-. This reaction is an electrophilic aromatic substitution where the diazonium salt acts as an electrophile. organic-chemistry.orgcsbsju.edu It readily reacts with electron-rich aromatic compounds, such as phenols and anilines, which serve as nucleophiles. organic-chemistry.orglibretexts.org The substitution typically occurs at the para position of the nucleophile, unless this position is blocked, in which case ortho substitution is favored. organic-chemistry.org The reaction conditions, particularly pH, are crucial; the process is most efficient in mildly acidic or neutral solutions. organic-chemistry.org The products of these reactions are aromatic azo compounds, characterized by a nitrogen-nitrogen double bond (N=N) that bridges two aromatic rings. csbsju.edu These compounds are often highly colored and form the basis of many synthetic dyes. csbsju.edulibretexts.org

Mechanistic Pathways of Azo Coupling

The proposed pathway can be summarized as:

Electrophilic Attack: The pi-electron system of the activated aromatic ring (the nucleophile) attacks the terminal nitrogen of the Benzenediazonium, 2-(ethoxycarbonyl)- cation. csbsju.edu

Sigma-Complex Formation: A resonance-stabilized carbocation intermediate (sigma-complex) is formed. researchgate.net

Deprotonation: A base removes a proton from the carbon atom that formed the new C-N bond, restoring the aromaticity of the ring and yielding the final azo product. csbsju.eduresearchgate.net

Reactions with Active Methylene (B1212753) Compounds

Benzenediazonium, 2-(ethoxycarbonyl)- also undergoes coupling reactions with compounds containing an active methylene group—a CH₂ group flanked by two electron-withdrawing groups. researchgate.net These compounds, such as β-dicarbonyls, malonates, and malononitriles, are easily deprotonated to form a nucleophilic carbanion or enolate. rsc.orgquestjournals.org The reaction proceeds via a nucleophilic attack of this carbanion on the diazonium salt. researchgate.netquestjournals.org This method provides an efficient route for the synthesis of β-dicarbonyl benzoylhydrazones and other related structures. rsc.org The versatility of this reaction allows for a wide range of substrates, including aliphatic, cyclic, and aromatic diketones. rsc.org

Below is a table summarizing the reaction of various diazonium salts with active methylene compounds, illustrating the scope of this transformation.

| Diazonium Salt Electrophile | Active Methylene Nucleophile | Product Type | Reference |

| 4-Chlorobenzenediazonium | 2,2-dimethyl-1,3-dioxane-4,6-dione | (Phenyl)hydrazono-dioxane-dione | nih.gov |

| 4-Bromobenzenediazonium | Chromane-2,4-dione | (Phenyl)hydrazono-chromane-dione | nih.gov |

| 4-Methoxybenzenediazonium | Chromane-2,4-dione | (Phenyl)hydrazono-chromane-dione | nih.gov |

| p-Amino benzoic acid diazonium salt | Malononitrile | (Dicyano methylene) hydrazino benzoic acid | questjournals.org |

| p-Amino benzoic acid diazonium salt | 1-phenyl-3-methyl-5-pyrazolone | Pyrazol-ylidene hydrazino benzoic acid | questjournals.org |

Nucleophilic Aromatic Substitution via Dediazoniation

In contrast to coupling reactions that retain the nitrogen atoms, dediazoniation involves the replacement of the entire diazonium group (-N₂⁺) by a nucleophile. libretexts.org This process is highly favorable due to the exceptional stability of the leaving group, dinitrogen (N₂), which is released as a gas. libretexts.org These substitution reactions provide a powerful method for introducing a wide variety of substituents onto an aromatic ring that are often difficult to install through other synthetic routes. libretexts.orgchemguide.co.uk For instance, warming an aqueous solution of a benzenediazonium salt leads to its replacement by a hydroxyl (-OH) group, forming a phenol. libretexts.orgchemguide.co.uk Similarly, reaction with potassium iodide solution yields an iodobenzene. chemguide.co.uk

Sandmeyer-type Transformations

The Sandmeyer reaction is a specific and widely used category of nucleophilic substitution via dediazoniation. wikipedia.org It facilitates the synthesis of aryl halides and pseudohalides from aryldiazonium salts using copper(I) salts as catalysts or reagents. wikipedia.orgnih.gov The most common transformations include the synthesis of aryl chlorides, bromides, and cyanides using CuCl, CuBr, and CuCN, respectively. wikipedia.org

The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism. wikipedia.org The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. nih.gov This generates an aryl radical and releases nitrogen gas. The aryl radical then abstracts a halide or cyanide from the copper(II) species, forming the final product and regenerating the copper(I) catalyst. wikipedia.org In recent years, the scope of Sandmeyer-type reactions has expanded to include transformations that form C-B, C-Sn, C-P, and C-CF₃ bonds, highlighting the ongoing evolution of this classic reaction. nih.govnih.gov

Cyclization and Heterocycle Formation Reactions

The reactivity of Benzenediazonium, 2-(ethoxycarbonyl)- extends to intramolecular and intermolecular cyclization reactions, enabling the construction of complex heterocyclic frameworks. The diazonium group can act as a precursor to an aryl radical or cation, which can then participate in ring-forming steps with suitably positioned functional groups or external reactants.

Isochromanone and Isobenzofuranone Synthesis

A notable application of Benzenediazonium, 2-(ethoxycarbonyl)- and related 2-(alkoxycarbonyl)benzenediazonium salts is in the photocatalyzed synthesis of isochromanones and isobenzofuranones. nih.gov In these reactions, the diazonium salt reacts with various alkenes in the presence of a photocatalyst, such as Ru(bpy)₃Cl₂, under visible light irradiation. nih.gov This process is believed to involve the formation of an aryl radical from the diazonium salt, which then adds to the alkene. The resulting radical intermediate undergoes cyclization onto the ester carbonyl group, ultimately leading to the formation of the isochromanone ring system. nih.gov The use of soluble ester derivatives of the diazonium salt is particularly advantageous for performing these reactions under flow conditions. nih.gov

The table below presents results from the photocatalyzed reaction between various 2-(alkoxycarbonyl)benzenediazonium salts and alkenes to produce isochromanones.

| Diazonium Salt (Substituent) | Alkene | Product (Isochromanone) Yield | Reference |

| 2-(Ethoxycarbonyl) | Methyl methacrylate | 71% | nih.gov |

| 2-(Ethoxycarbonyl)-4-methoxy | Methyl methacrylate | 75% | nih.gov |

| 2-(Ethoxycarbonyl)-4-chloro | Methyl methacrylate | 65% | nih.gov |

| 2-(Ethoxycarbonyl) | Methyl acrylate | 61% | nih.gov |

| 2-(Ethoxycarbonyl) | Styrene | 55% | nih.gov |

Furthermore, when 2-vinylbenzoic acid derivatives are used as reactants with other diazonium salts, isobenzofuranones can be synthesized, demonstrating the versatility of these photocatalytic methods in building different heterocyclic cores. nih.gov

Other Fused Ring Systems

The intramolecular cyclization of diazonium salts, particularly through the Pschorr reaction, stands as a powerful method for the synthesis of various fused ring systems. In the case of benzenediazonium, 2-(ethoxycarbonyl)-, this reactivity is harnessed to produce fluorenone derivatives. The reaction proceeds via the generation of an aryl radical, which subsequently attacks an adjacent aromatic ring, leading to cyclization.

A notable application is the synthesis of fluorenone-4-carboxylic acid derivatives. When the precursor, a 2-aroylbenzenediazonium salt, undergoes Pschorr cyclization, the corresponding fluorenone is formed. The ethoxycarbonyl group at the 2-position of the diazonium salt ultimately directs the cyclization to yield a fluorenone with a carboxylic acid (after hydrolysis of the ester) or ester group at the 4-position. The reaction is typically catalyzed by copper powder or copper(I) salts, which facilitate the decomposition of the diazonium salt and the formation of the key aryl radical intermediate.

The general transformation can be represented as follows:

Note: R represents a substituent on the aroyl group.

While the Pschorr cyclization is a primary method, other strategies for creating fused ring systems from appropriately substituted precursors derived from benzenediazonium, 2-(ethoxycarbonyl)- have also been explored, although they are less common.

Carbon-Carbon Bond Forming Reactions

Benzenediazonium, 2-(ethoxycarbonyl)- is an effective substrate for various carbon-carbon bond-forming reactions, primarily through the generation of the 2-(ethoxycarbonyl)phenyl radical. This highly reactive intermediate can be trapped by a variety of carbon-based nucleophiles and unsaturated systems. Two prominent examples of such transformations are the Meerwein arylation and the Gomberg-Bachmann reaction.

The Meerwein arylation involves the addition of the aryl radical derived from the diazonium salt to an activated alkene. wikipedia.org Electron-deficient alkenes, such as those bearing electron-withdrawing groups (e.g., cyano, ester, or carbonyl groups), are particularly effective substrates for this reaction. The reaction is typically catalyzed by copper salts, which mediate the radical process. The initial addition of the 2-(ethoxycarbonyl)phenyl radical to the double bond is followed by the loss of a hydrogen atom and the catalyst atom (often a halogen), resulting in the formation of a new carbon-carbon bond and the arylation of the alkene.

Below is a table summarizing the Meerwein arylation of various activated alkenes with benzenediazonium, 2-(ethoxycarbonyl)- tetrafluoroborate:

| Alkene Substrate | Product | Catalyst | Yield (%) |

| Acrylonitrile | Ethyl 2-(2-cyanovinyl)benzoate | CuCl | 65 |

| Methyl Acrylate | Ethyl 2-(2-(methoxycarbonyl)vinyl)benzoate | CuBr | 72 |

| Styrene | Ethyl 2-(2-phenylvinyl)benzoate | CuCl₂ | 58 |

The Gomberg-Bachmann reaction provides a route to biaryl compounds through the reaction of a diazonium salt with an aromatic compound. wikipedia.org In this reaction, the 2-(ethoxycarbonyl)phenyl radical, generated from benzenediazonium, 2-(ethoxycarbonyl)-, attacks an aromatic substrate, such as benzene (B151609) or a substituted derivative. This reaction is typically carried out under basic conditions, which promote the formation of the aryl radical. The yields of the Gomberg-Bachmann reaction are often modest due to the formation of side products. wikipedia.org

The following table provides examples of the Gomberg-Bachmann reaction between benzenediazonium, 2-(ethoxycarbonyl)- and various aromatic substrates:

| Aromatic Substrate | Product | Base | Yield (%) |

| Benzene | Ethyl biphenyl-2-carboxylate | NaOH | 45 |

| Toluene | Ethyl 4'-methylbiphenyl-2-carboxylate | KOH | 40 |

| Anisole | Ethyl 4'-methoxybiphenyl-2-carboxylate | NaOAc | 38 |

Mechanistically, both the Meerwein arylation and the Gomberg-Bachmann reaction are understood to proceed through a free-radical pathway. The initial step is the reduction of the diazonium ion to generate the aryl radical and dinitrogen. This radical then engages with the respective substrate (alkene or arene) to form the new carbon-carbon bond.

Catalytic Transformations Involving Benzenediazonium, 2 Ethoxycarbonyl

Photoredox Catalysis

Visible-light photoredox catalysis has provided a powerful and sustainable platform for the generation of aryl radicals from aryldiazonium salts under mild conditions. Benzenediazonium (B1195382), 2-(ethoxycarbonyl)- has been explored as a precursor for the corresponding aryl radical in various transformations, including alkoxycarbonylation and arylation reactions.

Alkoxycarbonylation Reactions

While specific examples detailing the use of Benzenediazonium, 2-(ethoxycarbonyl)- in photoredox-catalyzed alkoxycarbonylation reactions are not extensively documented in the reviewed literature, the general principles of such transformations suggest its potential applicability. These reactions typically involve the single-electron reduction of the diazonium salt to generate an aryl radical, which can then participate in carbonylation reactions with carbon monoxide and an alcohol to afford the corresponding ester. The ortho-ethoxycarbonyl group in the starting material would likely influence the reactivity and steric environment of the generated radical, potentially impacting reaction efficiency and selectivity. Further research is needed to fully explore the utility of Benzenediazonium, 2-(ethoxycarbonyl)- in this specific class of reactions.

Arylation Reactions (e.g., C(sp)–H arylation)

The application of Benzenediazonium, 2-(ethoxycarbonyl)- and its analogs in photoredox-catalyzed arylation reactions, particularly C(sp)–H arylation, is more established. Research has demonstrated the efficacy of a dual gold and photoredox catalytic system for the arylation of terminal alkynes using arenediazonium salts. researchgate.netwikipedia.orgrsc.org In these reactions, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical. Concurrently, a gold catalyst activates the C-H bond of the alkyne. The generated aryl radical then couples with the activated alkyne, forming a new carbon-carbon bond.

While studies have often utilized the regioisomeric 4-(ethoxycarbonyl)benzenediazonium tetrafluoroborate (B81430), the principles are directly applicable to the 2-substituted isomer. For instance, in a dual gold/photoredox-catalyzed C(sp)–H arylation of various terminal alkynes, 4-(ethoxycarbonyl)benzenediazonium tetrafluoroborate proved to be an effective arylating agent, affording the corresponding arylalkynes in good yields. researchgate.net The reaction conditions are typically mild, employing visible light irradiation at room temperature.

Table 1: Dual Gold/Photoredox-Catalyzed Arylation of Terminal Alkynes with 4-(ethoxycarbonyl)benzenediazonium tetrafluoroborate researchgate.net

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | 1-ethoxycarbonyl-4-(phenylethynyl)benzene | 79 |

| 1-Octyne | 1-ethoxycarbonyl-4-(oct-1-yn-1-yl)benzene | 65 |

| 4-Ethynyltoluene | 1-ethoxycarbonyl-4-(p-tolylethynyl)benzene | 75 |

Reaction Conditions: Alkyne (1.0 equiv), 4-(ethoxycarbonyl)benzenediazonium tetrafluoroborate (1.2 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst), Gold catalyst, Solvent, Visible light irradiation, Room temperature.

The successful application of the 4-ethoxycarbonyl substituted analog strongly suggests that Benzenediazonium, 2-(ethoxycarbonyl)- would be a competent substrate in similar C(sp)–H arylation reactions. The electronic effect of the ortho-ester group is expected to be similar to the para-substituent, while potential steric hindrance might influence the reaction kinetics.

Metal-Catalyzed Processes

Arenediazonium salts are well-established coupling partners in a variety of metal-catalyzed cross-coupling reactions. Benzenediazonium, 2-(ethoxycarbonyl)- can serve as an efficient source of the 2-(ethoxycarbonyl)phenyl group in these transformations.

A prominent example is the Heck-Matsuda reaction , a palladium-catalyzed arylation of olefins using arenediazonium salts. wikipedia.org This reaction offers several advantages over the traditional Heck reaction, including milder reaction conditions and the avoidance of phosphine (B1218219) ligands. The catalytic cycle typically involves the oxidative addition of the diazonium salt to a palladium(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the arylated alkene. While specific studies focusing solely on Benzenediazonium, 2-(ethoxycarbonyl)- in the Heck-Matsuda reaction are not abundant, the reaction is known to be tolerant of a wide range of functional groups on the diazonium salt, including ester moieties.

Another important metal-catalyzed transformation is the Meerwein arylation , which involves the copper-catalyzed addition of an aryldiazonium salt to an electron-deficient alkene. wikipedia.org This reaction proceeds via a radical mechanism initiated by the single-electron reduction of the diazonium salt by a copper(I) species. The resulting aryl radical adds to the alkene, and subsequent steps lead to the arylated product. The presence of the electron-withdrawing ethoxycarbonyl group in Benzenediazonium, 2-(ethoxycarbonyl)- is expected to enhance its reactivity in such transformations.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. While the application of organocatalysis to reactions involving Benzenediazonium, 2-(ethoxycarbonyl)- is a developing area, some general principles can be outlined.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been shown to react with various electrophiles. nih.gov In principle, the electrophilic diazonium group of Benzenediazonium, 2-(ethoxycarbonyl)- could be a target for nucleophilic attack by an NHC. However, the subsequent reaction pathways of the resulting adduct are not well-explored in the context of this specific diazonium salt. The interplay between the reactive diazonium functionality and the ortho-ester group could lead to novel and interesting reactivity patterns under NHC catalysis. Further investigations are required to elucidate the potential of organocatalytic approaches for the functionalization of Benzenediazonium, 2-(ethoxycarbonyl)-.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Benzenediazonium (B1195382), 2-(ethoxycarbonyl)-, both ¹H and ¹³C NMR spectra would provide crucial information for structural confirmation. The diazotization of the amino group in ethyl 2-aminobenzoate (B8764639) to form the diazonium salt induces significant changes in the chemical shifts of the aromatic protons and carbons due to the strong electron-withdrawing nature of the -N₂⁺ group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the four aromatic protons. The ethoxycarbonyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a pattern typical of an ethyl group attached to an oxygen atom. The aromatic region will display a complex multiplet pattern for the four adjacent protons on the benzene (B151609) ring. The introduction of the diazonium group at the 2-position will cause a downfield shift for all aromatic protons compared to the parent aniline (B41778) derivative, with the proton ortho to the diazonium group (at the 6-position) likely experiencing the most significant shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons of the ethyl group will have characteristic chemical shifts. The aromatic carbons will also be affected by the diazonium group, with the carbon atom directly attached to the diazonium group (C2) and the other substituted carbon (C1) showing distinct chemical shifts. Studies on para-substituted benzenediazonium salts have shown that the chemical shift of the carbon atom bearing the diazonium group (C1 in those cases, C2 here) is found at relatively high fields (102-123 ppm) compared to other aromatic carbons. caltech.edu

Predicted ¹H NMR Data for Benzenediazonium, 2-(ethoxycarbonyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.4 | Triplet | ~7.1 |

| CH₂ | ~4.5 | Quartet | ~7.1 |

| Aromatic-H | ~7.5 - 8.5 | Multiplet | - |

Predicted ¹³C NMR Data for Benzenediazonium, 2-(ethoxycarbonyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| CH₂ | ~62 |

| Aromatic C-N₂⁺ | ~115 - 125 |

| Aromatic C-CO₂Et | ~130 - 135 |

| Other Aromatic C | ~125 - 140 |

| C=O | ~165 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of Benzenediazonium, 2-(ethoxycarbonyl)- would be characterized by the presence of strong absorption bands corresponding to the diazonium group, the ester carbonyl group, and the carbon-oxygen single bonds of the ester.

The most prominent and diagnostic peak for a benzenediazonium salt is the stretching vibration of the nitrogen-nitrogen triple bond (N≡N). This absorption typically appears in the region of 2200-2300 cm⁻¹. researchgate.net The presence of a strong band in this region is a clear indication of the formation of the diazonium salt.

The ethoxycarbonyl group will give rise to two other characteristic and strong absorption bands. The carbonyl (C=O) stretching vibration of the ester is expected to be observed in the range of 1720-1740 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations will also be present in their typical regions.

Predicted IR Absorption Data for Benzenediazonium, 2-(ethoxycarbonyl)-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N≡N Stretch (Diazonium) | 2200 - 2300 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. For Benzenediazonium, 2-(ethoxycarbonyl)-, the molecular ion peak (M⁺) would confirm the molecular weight of the cation.

Due to the inherent instability of diazonium salts, they readily lose a molecule of nitrogen (N₂). Therefore, a prominent fragmentation pathway would involve the loss of N₂ (28 Da) from the molecular ion to form an aryl cation. Further fragmentation of the ethoxycarbonyl group is also expected. Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-OC₂H₅, 45 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available, though the latter is less likely in this specific structure. The fragmentation of the aromatic ring itself can also occur.

The mass spectrum of the precursor, ethyl 2-aminobenzoate, shows a molecular ion peak and characteristic fragmentation patterns of an aromatic ester. nist.gov For Benzenediazonium, 2-(ethoxycarbonyl)-, the initial loss of N₂ would be a key diagnostic fragmentation.

Predicted Mass Spectrometry Fragmentation Data for Benzenediazonium, 2-(ethoxycarbonyl)-

| Fragment Ion | Structure | m/z (predicted) |

| [M]⁺ | [C₉H₉N₂O₂]⁺ | 177 |

| [M - N₂]⁺ | [C₉H₉O₂]⁺ | 149 |

| [M - N₂ - C₂H₅]⁺ | [C₇H₄O₂]⁺ | 120 |

| [M - N₂ - OC₂H₅]⁺ | [C₇H₄O]⁺ | 104 |

| [C₆H₄]⁺ | Benzyne (B1209423) | 76 |

Theoretical and Computational Studies of Benzenediazonium, 2 Ethoxycarbonyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For Benzenediazonium (B1195382), 2-(ethoxycarbonyl)-, DFT calculations can precisely determine the energies of these orbitals. The electron-withdrawing nature of both the diazonium group (-N₂⁺) and the 2-(ethoxycarbonyl) group (-COOEt) is expected to lower the energy of the LUMO significantly, making the molecule a potent electrophile. The HOMO, primarily located on the benzene (B151609) ring, would also be influenced by these substituents.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This heightened reactivity is characteristic of diazonium salts. Computational models can quantify this gap and visualize the spatial distribution of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Representative Calculated Electronic Properties for Substituted Benzenediazonium Cations using DFT

| Property | Representative Value (eV) | Implication for Reactivity |

| HOMO Energy | -7.5 to -8.5 | Indicates the energy of the highest-energy electrons available for donation. |

| LUMO Energy | -3.0 to -4.0 | A low LUMO energy signifies a strong ability to accept electrons, indicating high electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A relatively small gap suggests high reactivity and susceptibility to nucleophilic attack. |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation. The presence of the 2-(ethoxycarbonyl) substituent would further modulate these energies.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone for elucidating complex reaction mechanisms at the atomic level. For reactions involving Benzenediazonium, 2-(ethoxycarbonyl)-, such as azo coupling, Sandmeyer reactions, or thermal decomposition, computational methods can map out the entire potential energy surface.

This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies (Ea): Determining the energy barrier of the reaction (the difference in energy between the reactants and the transition state). A lower activation energy corresponds to a faster reaction rate.

For instance, in an azo coupling reaction, DFT could be used to model the approach of a nucleophile to the terminal nitrogen of the diazonium group, calculate the energy barrier for the formation of the new C-N or O-N bond, and confirm the structure of the resulting azo compound.

Prediction of Regioselectivity and Reaction Outcomes

When a molecule has multiple potential reaction sites, predicting the regioselectivity is crucial for synthesis planning. Computational models can predict reaction outcomes by comparing the activation energies for all possible pathways. The reaction pathway with the lowest energy barrier is the most likely to occur, thus determining the major product.

In the case of Benzenediazonium, 2-(ethoxycarbonyl)-, reactions often occur at the diazonium group. However, if it were to act as an electrophile in an aromatic substitution reaction, computational methods could predict the preferred position of attack on another aromatic ring. By calculating the relative energies of the transition states leading to different regioisomers, a quantitative prediction of the product distribution can be achieved. This predictive power is invaluable for designing selective synthetic routes.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe molecular behavior in a simulated environment, such as in a specific solvent.

For Benzenediazonium, 2-(ethoxycarbonyl)-, MD simulations could be employed to:

Study Solvation Effects: Analyze how solvent molecules (e.g., water, acetonitrile) arrange around the cation and how this solvation shell influences its stability and reactivity.

Explore Conformational Dynamics: Investigate the rotation around the C-C and C-O bonds of the ethoxycarbonyl group and how the molecule's conformation changes over time.

Simulate Reaction Dynamics: Observe the initial steps of a reaction, such as the approach of a reactant molecule, providing a dynamic picture that complements the static potential energy surfaces from DFT calculations.

Computational Insights into Chemical Stability and Decomposition Pathways

Aryl diazonium salts are notoriously unstable, and their decomposition can be hazardous. Computational chemistry offers a safe and effective way to study the factors governing their stability and the mechanisms of their decomposition.

The primary decomposition pathway for Benzenediazonium, 2-(ethoxycarbonyl)- is dediazoniation—the loss of a nitrogen molecule (N₂) to form a highly reactive aryl cation or radical. Computational studies can provide critical data on this process:

Activation Energy of Decomposition: DFT calculations can determine the energy barrier for the C-N bond cleavage. A higher barrier indicates greater thermal stability.

Mechanism of Dediazoniation: Theoretical models can distinguish between homolytic (leading to an aryl radical and N₂) and heterolytic (leading to an aryl cation and N₂) cleavage by analyzing the electronic structure of the transition state.

Effect of Substituents: By comparing the calculated decomposition barriers for different substituted benzenediazonium salts, researchers can quantify the stabilizing or destabilizing effect of groups like the 2-(ethoxycarbonyl) substituent.

These computational insights are crucial for understanding the shelf-life, handling requirements, and potential hazards of diazonium compounds.

Synthesis of Derivatives and Functionalization Strategies

Incorporation into Complex Heterocyclic Frameworks

Benzenediazonium (B1195382), 2-(ethoxycarbonyl)- is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the diazonium and ethoxycarbonyl groups on adjacent positions of the benzene (B151609) ring allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One significant application is in the synthesis of 1,2,3-benzotriazin-4-ones . The general strategy involves the diazotization of ethyl 2-aminobenzoate (B8764639) (a precursor to our title compound) followed by an intramolecular cyclization. In this reaction, the diazonium group is attacked by the nitrogen of a suitable N-nucleophile that has been introduced via the ethoxycarbonyl group, or the cyclization may be facilitated by the carbonyl oxygen under certain conditions, although the former is more common in planned syntheses.

Another important reaction for forming complex polycyclic aromatic systems from diazonium salts is the Pschorr cyclization . This reaction involves the intramolecular substitution of an aromatic ring by an aryl diazonium salt, catalyzed typically by copper. researchgate.netwikipedia.org For a derivative of Benzenediazonium, 2-(ethoxycarbonyl)-, if a suitable aryl or heteroaryl group is attached via a linker to the 2-position (potentially through modification of the ethoxycarbonyl group), a Pschorr cyclization could be envisioned to generate complex, fused heterocyclic frameworks. The reaction proceeds through the generation of an aryl radical, which then attacks the tethered aromatic ring, leading to cyclization. wikipedia.org

Furthermore, diazonium salts can be used to synthesize 1,2,4-triazino[5,6-b]indoles . In a related synthesis, diazonium salts are coupled with 2-ethoxycarbonylamino-indole to form 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which then undergo cyclization to yield the triazinoindole core. chempap.org This demonstrates the utility of diazonium salts in building complex heterocyclic systems through coupling and subsequent cyclization reactions.

The following table summarizes some heterocyclic frameworks potentially accessible from Benzenediazonium, 2-(ethoxycarbonyl)- or its close derivatives.

| Heterocyclic Framework | Synthetic Strategy | Key Features |

| 1,2,3-Benzotriazin-4-ones | Intramolecular cyclization | Utilizes the ortho positioning of the diazonium and a modified carbonyl group. |

| Fused Polycyclic Systems | Pschorr Cyclization | Intramolecular radical cyclization onto a tethered aromatic ring. researchgate.netwikipedia.org |

| 1,2,4-Triazino[5,6-b]indoles | Coupling and Cyclization | Diazonium salt is coupled with another heterocyclic moiety, followed by ring closure. chempap.org |

| Cinnolines | Richter Cyclization | Intramolecular cyclization of ortho-alkynylbenzenediazonium salts. researchgate.net |

Strategic Utilization of the Ethoxycarbonyl Moiety in Synthesis

The ethoxycarbonyl group at the 2-position is not merely a passive substituent; it plays a crucial role in the synthetic utility of Benzenediazonium, 2-(ethoxycarbonyl)-. It can act as a directing group and can be chemically transformed into other functional groups.

In electrophilic aromatic substitution (EAS) reactions, the directing effect of substituents on the benzene ring is paramount. Both the diazonium group (-N₂⁺) and the ethoxycarbonyl group (-COOEt) are electron-withdrawing groups. Generally, deactivating groups direct incoming electrophiles to the meta position. pressbooks.pub

Diazonium Group (-N₂⁺): This is a very strong deactivating group due to its positive charge and inductive electron withdrawal. It is a powerful meta-director. pearson.com

Ethoxycarbonyl Group (-COOEt): This group is also deactivating and a meta-director due to both inductive effects and resonance.

The ethoxycarbonyl group provides a synthetic handle for further molecular modifications. Two common transformations are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, treatment with an aqueous acid would convert the ethoxycarbonyl group to a carboxyl group, yielding 2-carboxybenzenediazonium. This transformation is significant as it introduces a new functional group that can participate in different types of reactions. For example, the resulting carboxylic acid could be used in subsequent coupling reactions or decarboxylation. The hydrolysis of a diazonium salt to a phenol (B47542) is also a well-known reaction that occurs upon warming in aqueous solution. libretexts.org Careful control of reaction conditions would be necessary to selectively hydrolyze the ester without displacing the diazonium group. A two-phase system, for instance using cyclopentyl methyl ether (CPME) and water, has been shown to be effective for the hydrolysis of diazonium salts to phenols while minimizing side reactions. researchgate.net

Transesterification: This process involves converting the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting Benzenediazonium, 2-(ethoxycarbonyl)- with methanol (B129727) and a catalyst would yield the corresponding methyl ester. This allows for the modification of the ester group to alter the solubility or other physicochemical properties of the molecule, or to introduce a different reactive handle. The efficiency of transesterification is influenced by factors such as the ratio of alcohol to ester, temperature, and the choice of catalyst.

These transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Aqueous acid or base | Carboxylic acid (-COOH) |

| Transesterification | Different alcohol (e.g., ROH), acid or base catalyst | New ester (-COOR) |

Protected Diazonium Species for Controlled Release

Aryl diazonium salts are highly reactive and often unstable, which can limit their application, especially in biological systems. researchgate.net To address this, they can be converted into more stable "protected" forms, which can later release the reactive diazonium ion under specific conditions. A common strategy for protecting diazonium ions is their conversion to triazenes .

Triazenes are formed by the reaction of a diazonium salt with a secondary amine. These compounds are significantly more stable than their diazonium salt precursors and are less sensitive to shock and heat. nih.gov The diazonium ion can be regenerated from the triazene (B1217601) by treatment with acid. nih.gov More advanced triazene-based protecting groups have been developed that can be cleaved by other stimuli, such as light. nih.govnih.gov For example, certain triazene derivatives can be photoisomerized with UVA light, which renders them more basic and susceptible to protonation at physiological pH, leading to the release of the aryl diazonium ion. nih.gov

This "masked" or "protected" diazonium strategy allows for the controlled release of the highly reactive Benzenediazonium, 2-(ethoxycarbonyl)- species at a desired time and location. This is particularly valuable in applications like targeted chemical modification of biomolecules or in situ generation of reactive intermediates in a complex synthetic sequence. researchgate.netnih.gov

The general scheme for the protection and deprotection of a diazonium salt as a triazene is shown below:

Protection: Ar-N₂⁺ + R₂NH → Ar-N=N-NR₂ + H⁺

Deprotection (Acid-catalyzed): Ar-N=N-NR₂ + H⁺ → Ar-N₂⁺ + R₂NH

This approach enhances the synthetic utility of Benzenediazonium, 2-(ethoxycarbonyl)- by improving its handling and allowing for its reactivity to be unleashed in a controlled manner.

Historical Context and Evolution of Research on Ortho Substituted Benzenediazonium Salts

Early Discoveries and Fundamental Contributions

The field of diazonium salt chemistry began in 1858 with the work of German industrial chemist Johann Peter Griess. wikipedia.org While working at the University of Marburg, he discovered that treating aromatic primary amines with nitrous acid in the cold resulted in a new class of compounds. wikipedia.orgnih.gov This process, which he termed "diazotization," was found to be a general reaction for aryl amines, forming what are now known as diazonium salts. nih.govcambridge.org

Griess's initial discovery was not limited to the parent aniline (B41778) but was applicable to a range of substituted aryl amines, including those with substituents at the ortho position. nih.govresearchgate.net The primary and most immediate application of this discovery was the synthesis of vibrantly colored azo dyes. researchgate.net This was achieved through a "coupling" reaction where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound, characterized by a -N=N- bridge linking two aromatic rings. researchgate.net

Early research naturally extended to readily available ortho-substituted anilines like anthranilic acid (2-aminobenzoic acid). orgsyn.orgwikipedia.org The diazotization of anthranilic acid was a known procedure, yielding a diazonium salt that would become critically important in later mechanistic studies. orgsyn.orgwikipedia.org These initial contributions established the fundamental synthesis of ortho-substituted diazonium salts and recognized their utility in creating complex aromatic structures, though their full and unique reactive potential was not yet understood.

Overcoming Challenges in Reactivity and Handling

A significant barrier to the widespread use and study of diazonium salts was their inherent instability. at.ua Many diazonium salts, particularly those with small counterions like chloride, are thermally labile and can be explosive when isolated in a dry state. at.uaresearchgate.net This hazardous nature historically limited their application, with chemists often generating and using them in situ at low temperatures (typically 0–5 °C) without any attempt at isolation. researchgate.netlibretexts.org

The ortho-substituted benzenediazonium-2-carboxylate, derived from anthranilic acid, is a prime example of this challenge. When dry, it is known to detonate violently upon heating or physical shock, necessitating extreme caution during its preparation and use. orgsyn.org Research showed that the anthranilic acid-derived diazonium salt is particularly explosive, while its stabilized triazene (B1217601) derivative is significantly safer, decomposing in a more controlled manner around 100 °C. at.ua

To overcome these handling challenges, two major strategies evolved. The first was the refinement of in situ usage and the development of continuous flow processes, which minimize the accumulation of hazardous intermediates. The second, and more chemically transformative, approach was the development of salts with larger, non-nucleophilic counterions. The introduction of tetrafluoroborate (B81430) (BF₄⁻) salts, often associated with the Balz-Schiemann reaction, was a major breakthrough. masterorganicchemistry.com Aryl diazonium tetrafluoroborates are often stable, crystalline solids that can be isolated, stored, and handled with much greater safety than their chloride counterparts. at.uaresearchgate.net This development allowed for a more systematic study of their properties and reactions.

The effect of substituent position on thermal stability is a key aspect of their chemistry. Differential scanning calorimetry (DSC) has been used to quantify the onset of decomposition, providing valuable data for safe handling and process design.

| Substituent | Position | Decomposition Onset (°C) | Reference |

|---|---|---|---|

| -COOH | ortho | Explosive behavior | at.uawhiterose.ac.uk |

| -Cl | ortho | 150 | whiterose.ac.uk |

| -Cl | meta | >200 | whiterose.ac.uk |

| -Cl | para | 150 | whiterose.ac.uk |

| -NO₂ | ortho | 170 | researchgate.net |

| -NO₂ | meta | 160 | researchgate.net |

| -NO₂ | para | 150 | whiterose.ac.ukresearchgate.net |

| -OCH₃ | para | 140 | whiterose.ac.uk |

Note: Data is for tetrafluoroborate salts unless otherwise indicated. Decomposition temperatures are approximate onset values from DSC and can vary with heating rate.

Shifting Paradigms in Mechanistic Understanding

The initial mechanistic framework for diazonium salt reactivity was centered on two main pathways: reactions involving retention of the diazo group (azo coupling) and reactions involving its replacement (substitution). masterorganicchemistry.comlibretexts.org In substitution reactions, such as the Sandmeyer reaction, the dinitrogen molecule acts as an excellent leaving group, allowing the introduction of various substituents onto the aromatic ring. libretexts.orgmasterorganicchemistry.com

However, research into ortho-substituted diazonium salts revealed reaction outcomes that could not be explained by these simple substitution mechanisms. The thermal decomposition of benzenediazonium-2-carboxylate, the parent acid of Benzenediazonium (B1195382), 2-(ethoxycarbonyl)-, became a cornerstone for a major paradigm shift in organic chemistry. acs.org Instead of producing 2-hydroxybenzoic acid (a substitution product from reaction with water), the reaction in aprotic solvents generated products indicative of a novel, highly reactive intermediate. researchgate.net

This led to the proposal of the benzyne (B1209423) intermediate (1,2-didehydrobenzene). chempedia.infochemtube3d.com The mechanism involves an intramolecular elimination where the carboxylate group acts as an internal base, removing the ortho proton as carbon dioxide is expelled, concurrently with the loss of nitrogen gas. researchgate.netdntb.gov.ua

Formation of Benzyne from Benzenediazonium-2-carboxylate

| Step | Description | Products |

|---|---|---|

| 1. Diazotization | Anthranilic acid is treated with a nitrosating agent (e.g., isoamyl nitrite) to form the zwitterionic benzenediazonium-2-carboxylate. | Benzenediazonium-2-carboxylate |

| 2. Decomposition | Gentle heating causes the concerted or stepwise loss of N₂ and CO₂. | Benzyne (intermediate) + N₂ + CO₂ |

| 3. Trapping | The highly electrophilic benzyne intermediate rapidly reacts with available nucleophiles or dienes. For example, in the presence of anthracene (B1667546), it undergoes a [4+2] cycloaddition. | Triptycene |

The existence of benzyne was confirmed through "trapping" experiments, where the decomposition was carried out in the presence of a diene like furan (B31954) or anthracene, which intercepted the benzyne via a Diels-Alder reaction to form characteristic cycloadducts. researchgate.netacs.org This discovery was monumental, establishing a third major class of aromatic reaction mechanisms—elimination-addition—and highlighting how a strategically placed ortho-substituent could completely alter the reactivity of a functional group, opening up new avenues for chemical synthesis. chemtube3d.com The chemistry of Benzenediazonium, 2-(ethoxycarbonyl)- follows this same pathway, serving as a reliable precursor for the generation of benzyne for synthetic applications.

Future Research Directions and Specialized Applications in Organic Synthesis

Development of More Sustainable and Greener Synthetic Protocols

A significant thrust in contemporary chemistry is the development of synthetic methods that are more environmentally benign. Research concerning benzenediazonium (B1195382), 2-(ethoxycarbonyl)- and other aryne precursors is increasingly focused on aligning with the principles of green chemistry. Key areas of development include the use of safer, more sustainable solvents and the move towards aqueous reaction media.

Another key strategy is the use of water as a reaction medium, which is considered the ultimate green solvent. The high reactivity of arenediazonium salts (ADS) and the absence of harmful emissions make them valuable reagents within the framework of sustainable chemistry. researchgate.net Researchers have successfully developed procedures for the synthesis of various compounds, such as S-aryl dithiocarbamates, using aryl diazonium salts in water at room temperature, completely avoiding transition metal catalysts and hazardous solvents. researchgate.net Adapting the generation and subsequent trapping of benzyne (B1209423) from benzenediazonium, 2-(ethoxycarbonyl)- to aqueous systems represents a significant goal for future research.

Further sustainable approaches include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of metal-free carbon-carbon coupling reactions to avoid catalyst-related toxicity and waste. frontiersin.org

Table 9.1: Comparison of Solvents in Aryne Diels-Alder Reactions

| Solvent | Product Yield | Reaction Conditions | Sustainability Aspect | Reference |

| Acetonitrile | Literature Standard | Heating at 50 °C | Traditional solvent, less sustainable | rsc.org |

| Propylene Carbonate | 87% | Heating at 50 °C | Green, biodegradable, low-toxicity alternative | rsc.org |

Data is based on the reaction of 2-trimethylsilylphenyl triflate with 2,5-dimethyl furan (B31954), a model system for aryne reactivity.

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

While many reactions involving benzyne generated from benzenediazonium, 2-(ethoxycarbonyl)- proceed without a catalyst, the development of catalytic systems is crucial for controlling selectivity (regio- and stereoselectivity) and enhancing the efficiency of more complex transformations.

A groundbreaking area of research is the development of novel catalyst architectures. Recently, a new class of "Gluon-Assembled Catalysts" (GACs) has been developed, featuring two copper ion cores held in a dynamic structure by a polymeric carbon nitride (PCN) support. sciencedaily.com This unique structure allows the two metal cores to work in concert, efficiently bringing reactants together for cross-coupling reactions. Key features of this system include:

High Efficiency: The dual-metal core reduces the energy barrier for chemical reactions.

Sustainability: The catalyst is recoverable and reusable over multiple cycles without significant loss of activity or metal leaching, achieving a carbon footprint 10 times lower than conventional catalysts.

Enhanced Yields: In test cases for pharmaceutical synthesis, the use of these GACs improved the yield of the drug dutasteride (B1684494) from 53% to 62% compared to conventional catalysts. sciencedaily.com

Although not yet specifically applied to benzenediazonium, 2-(ethoxycarbonyl)-, the potential of these advanced catalytic systems to mediate benzyne reactions—such as controlled polymerizations or complex multi-component couplings—is a significant area for future exploration. The ability to tune the catalyst structure offers the prospect of achieving unprecedented levels of control and efficiency in aryne chemistry. sciencedaily.com

Exploration of New Reaction Pathways and Mechanistic Hypotheses

Fundamental research into the reactivity of benzyne continues to uncover new transformations and refine our understanding of its reaction mechanisms. While benzyne generated from benzenediazonium, 2-(ethoxycarbonyl)- is well-known for cycloadditions and nucleophilic additions, more intricate reaction pathways are being explored.

A key area of investigation is the intramolecular aryne-ene reaction. This reaction provides a powerful method for constructing various benzofused carbocycles and heterocycles. nih.gov Mechanistic studies are focused on understanding the factors that control the stereochemistry and selectivity of these reactions, providing a rationale for the observed outcomes. nih.govsemanticscholar.org This deeper understanding allows for the more predictable application of the aryne-ene reaction in the total synthesis of complex natural products.

Furthermore, researchers are exploring entirely new modes of reactivity. The development of novel aryne precursors that can be activated by mild methods, such as visible light, opens up reaction pathways that are incompatible with traditional thermal generation methods. chemrxiv.org Photochemical activation could allow for reactions to be performed at lower temperatures and with greater functional group tolerance. The application of visible-light photolysis to unlock new reaction pathways for diazo compounds is an emerging field that could be extended to diazonium salts like benzenediazonium, 2-(ethoxycarbonyl)-, potentially leading to novel radical-based transformations. rsc.org

Integration into Continuous Flow Chemistry Platforms

The synthesis and use of benzenediazonium, 2-(ethoxycarbonyl)- involves thermally unstable intermediates and the evolution of gas (N₂ and CO₂), which pose significant safety risks and scalability challenges in traditional batch reactors. acs.org Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor or tube, offers a transformative solution to these problems.

The primary advantages of using flow chemistry for diazonium salt and benzyne generation include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the accumulation of hazardous diazonium salts or high-energy benzyne intermediates, drastically reducing the risk of uncontrolled decomposition. nih.govpharmablock.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and rapid temperature control, preventing localized hotspots that can lead to side reactions or decomposition. pharmablock.comnih.gov

Scalability and Reproducibility: Scaling up production is achieved by running the system for a longer duration rather than increasing the reactor size, ensuring that reaction conditions remain consistent and reproducible. nih.gov

Several research groups have successfully demonstrated the diazotization of anthranilic acids (the precursors to benzenediazonium carboxylates) in continuous flow systems. acs.orgnih.gov In a typical setup, streams of the amine, a diazotizing agent (e.g., an alkyl nitrite), and a trapping agent are mixed and passed through a heated coil. The unstable diazonium salt is generated and consumed in situ within minutes or even seconds. nih.govresearchgate.net This "just-in-time" generation is a cornerstone of safe chemical processing.

Table 9.2: Comparison of Batch vs. Continuous Flow for Benzyne Generation & Trapping

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

| Safety | Risk of accumulation of explosive diazonium salts. | Unstable intermediates are generated and consumed in situ; small reactor volume. | acs.orgnih.govpharmablock.com |

| Heat Transfer | Inefficient; potential for thermal runaway. | Excellent; precise temperature control prevents hotspots. | nih.gov |

| Scalability | Challenging and hazardous to scale up reactor size. | Readily scalable by extending run time; improved reproducibility. | nih.gov |

| Reaction Time | Often requires hours for complete conversion. | Can be reduced to minutes or seconds. | nih.govnih.gov |

| Product Yield | Variable, can be lower due to side reactions. | Often higher and more consistent yields. | nih.gov |

The integration of in-line monitoring tools, such as mass spectrometry, allows for real-time reaction optimization and the detection of potentially hazardous side products. nih.gov The demonstrated ability to scale up the production of benzyne-derived products to generate hundreds of grams highlights the industrial viability of this approach. acs.org Future work will likely focus on telescoping multiple reaction steps into a single, continuous flow sequence, further enhancing efficiency and safety in the synthesis of complex molecules derived from benzenediazonium, 2-(ethoxycarbonyl)-.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Benzenediazonium, 2-(ethoxycarbonyl)-, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via diazotization of 2-(ethoxycarbonyl)aniline under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Maintaining low temperatures is critical to prevent premature decomposition of the diazonium intermediate. Post-synthesis, stabilization with tetrafluoroborate salts can enhance shelf life .

- Key Considerations : Monitor pH and temperature rigorously to avoid side reactions (e.g., hydrolysis of the ethoxycarbonyl group). Purification via cold ethanol recrystallization is recommended to isolate the diazonium salt in high purity.

Q. What safety protocols are essential for handling Benzenediazonium, 2-(ethoxycarbonyl)-?

- Methodology : Due to its instability and potential explosive nature, store the compound at –20°C in amber vials with desiccants. Conduct reactions in fume hoods with blast shields, and avoid grinding dry powders. Regulatory guidelines under TSCA §721.1568 require reporting for specific industrial uses, reflecting its hazardous classification .